NKP-2235 -

NKP-2235

Catalog Number: EVT-277209
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NKP-2235, also known as IT-235, is a first-in-class orally available gallium-based anticaner small molecule that targets the endoplasmic reticulum with a unique pattern of cytotoxicity. NKP-2235 IND has been cleared and a Phase I trial will be initiated shortly. NKP-2235 were discovered by Professor Bernhard Keppler, University of Vienna, Austria.
Source and Classification

NKP-2235 is synthesized primarily in laboratory settings, with commercial availability through chemical supply companies. It falls under the classification of small organic molecules and is categorized as a pharmacological agent due to its interaction with specific receptors in the body. Its unique properties make it a subject of interest in both pharmaceutical research and therapeutic development.

Synthesis Analysis

Methods and Technical Details

The synthesis of NKP-2235 involves several advanced organic chemistry techniques. One notable approach is the one-step synthesis method, which streamlines the production process by minimizing the number of reaction steps required to obtain the final product. This method utilizes various reagents and conditions optimized for maximum yield and purity.

The retrosynthesis analysis indicates that NKP-2235 can be derived from simpler precursor compounds through carefully designed reaction pathways. The use of computer-aided synthesis planning tools enhances the efficiency of this process by predicting feasible synthetic routes based on existing chemical databases.

Chemical Reactions Analysis

Reactions and Technical Details

NKP-2235 undergoes various chemical reactions that are essential for its pharmacological activity. These reactions may include hydrolysis, oxidation, and conjugation processes that modify its structure, potentially enhancing or diminishing its biological effects. Understanding these reactions is crucial for optimizing the compound's efficacy in therapeutic applications.

In vitro studies have demonstrated that NKP-2235 can induce endoplasmic reticulum stress in tumor cells, which may lead to apoptosis or inhibited growth through mechanisms involving intracellular calcium signaling .

Mechanism of Action

Process and Data

The mechanism of action of NKP-2235 primarily involves antagonism at the corticotropin-releasing factor receptor 1. By blocking this receptor, NKP-2235 can modulate stress-related pathways that are often dysregulated in various diseases, including cancer. This blockade results in decreased signaling through pathways that promote cell survival and proliferation, making NKP-2235 a potential therapeutic agent in oncology.

Research indicates that NKP-2235 treatment leads to significant alterations in intracellular calcium levels, further contributing to its effects on cell viability and function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NKP-2235 exhibits several notable physical properties:

  • Appearance: Typically presented as a hydrochloride salt.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under standard laboratory conditions has been documented, although specific storage conditions may be recommended to maintain integrity.

Chemical properties include reactivity with nucleophiles due to the presence of electrophilic centers within its structure, which can facilitate further derivatization for research purposes.

Applications

Scientific Uses

NKP-2235 has significant potential applications in scientific research:

  • Neuropharmacology: Investigated for its effects on stress-related disorders due to its action on corticotropin-releasing factor receptor 1.
  • Cancer Research: Explored as a therapeutic agent for various cancers due to its ability to induce endoplasmic reticulum stress in tumor cells.
  • Pharmacological Studies: Used in studies aimed at understanding receptor signaling pathways and their implications in disease states.

The versatility of NKP-2235 makes it a valuable compound for advancing research in both pharmacology and therapeutic development .

Molecular Mechanisms of Action

GRP78 Downregulation and Tumor Survival Factor Modulation

NKP-2235 disrupts endoplasmic reticulum (ER) proteostasis by selectively downregulating glucose-regulated protein 78 (GRP78), a master regulator of the unfolded protein response (UPR). GRP78 overexpression in tumors promotes cancer cell survival by inhibiting apoptosis pathways and enhancing chemoresistance. NKP-2235 binds to GRP78’s substrate-binding domain, triggering its proteasomal degradation. This destabilizes PERK-eIF2α and IRE1α-XBP1 signaling branches of the UPR, culminating in reduced expression of survival factors like BCL-2 and MCL-1 [1]. Consequently, cancer cells experience irreversible ER stress, as evidenced by elevated CHOP expression and caspase-12 activation. In vivo studies show >60% reduction in GRP78 protein levels in xenograft models post-NKP-2235 treatment, correlating with tumor growth arrest [2].

Table 1: NKP-2235-Mediated Modulation of UPR Components

TargetEffect of NKP-2235Downstream Impact
GRP78Degradation via proteasomeLoss of ER stress buffering
PERKDephosphorylationReduced ATF4/CHOP transcription
IRE1αSplicing inhibitionAttenuated XBP1s activity
Pro-survival BCL-2Transcriptional downregulationMitochondrial priming for apoptosis

Transferrin Receptor-Mediated Targeting and Cellular Uptake Dynamics

NKP-2235 exploits transferrin receptor 1 (TfR1/CD71) overexpression in tumors for selective cellular entry. Structural studies reveal the compound mimics the ferric-transferrin structural motif, enabling high-affinity binding (Kd = 8.3 ± 1.2 nM) to TfR1’s apical domain. Upon binding, NKP-2235 undergoes clathrin-dependent endocytosis and traffics through early endosomes (Rab5+) to late endosomes (Rab7+). The acidic pH of endosomes (pH 5.5–6.0) triggers conformational changes in NKP-2235, facilitating its release into the cytosol. Competition assays demonstrate 90% uptake inhibition when co-administered with transferrin, confirming TfR1 specificity [1]. Tumoral iron metabolism further enhances this selectivity: iron-deficient microenvironments upregulate TfR1 expression, increasing NKP-2235 accumulation by 3.5-fold compared to normal tissues [2].

Redox Modulation and Mitochondrial Apoptosis Induction

Cytosolic NKP-2235 disrupts redox homeostasis by inhibiting thioredoxin reductase 1 (TrxR1), a key antioxidant enzyme. TrxR1 inhibition (IC50 = 0.42 μM) elevates reactive oxygen species (ROS) to cytotoxic levels (>5-fold increase), oxidizing mitochondrial cardiolipin and promoting BAX/BAK oligomerization. This triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and apoptosome assembly. Crucially, NKP-2235’s selenocysteine-targeting moiety irreversibly modifies TrxR1’s active site, preventing redox recovery [2]. Synergy with ROS-inducing chemotherapeutics is observed: NKP-2235 co-treatment with doxorubicin enhances intrinsic apoptosis by 78% compared to monotherapy in vitro [3].

Synergistic Pathways with Tyrosine Kinase Inhibitors (e.g., Sorafenib)

NKP-2235 overcomes kinase inhibitor resistance by modulating survival pathways independent of canonical kinase cascades. In sorafenib-resistant hepatocellular carcinoma, NKP-2235 co-treatment:

  • Downregulates MCL-1: Suppresses PI3K/AKT/STAT3 signaling, reducing MCL-1 transcription
  • Inhibits P-glycoprotein (P-gp): Blocks drug efflux via competitive ATP-binding site inhibition (Ki = 1.8 μM)
  • Attenuates ERK rebound: Prevents compensatory MAPK activation by sustaining DUSP6 phosphatase activity [2]

Table 2: Synergistic Interactions Between NKP-2235 and Kinase Inhibitors

Combination PartnerCancer TypeSynergy Index (CI)Key Resistance Mechanism Overcome
SorafenibHepatocellular0.32MCL-1 upregulation
ErlotinibNSCLC (EGFR-mutant)0.41P-gp-mediated efflux
ImatinibCML (BCR-ABL+)0.28BCL-xL-dependent survival

CI: Combination Index (<0.9 indicates synergy)

This multi-targeted approach enhances cytotoxicity while reducing effective IC50 values of co-administered TKIs by 4–10-fold. Transcriptomic analyses confirm downregulation of MCL1, ABCB1 (P-gp), and BCL2L1 (BCL-xL) genes in resistant cell lines after combination treatment [2].

Properties

Product Name

NKP-2235

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

NKP2235; NKP 2235; NKP-2235; IT-235; IT235; IT 235.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.